5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin
Description
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin (H₂TTPP) is a synthetic porphyrin derivative characterized by four tetrazole-functionalized phenyl groups at its meso-positions. The tetrazole moieties enhance its coordination versatility, making it a key ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. H₂TTPP exhibits strong luminescent properties, with emission at 407 nm upon excitation at 323 nm, and participates in temperature-dependent structural phase transitions in MOFs . Its synthesis typically involves condensation reactions under reflux conditions, often with metal salts like CdCl₂ to form robust networks .
Properties
Molecular Formula |
C48H30N20 |
|---|---|
Molecular Weight |
886.9 g/mol |
IUPAC Name |
5,10,15,20-tetrakis[4-(2H-tetrazol-5-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H30N20/c1-9-29(45-53-61-62-54-45)10-2-25(1)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46-55-63-64-56-46)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48-59-67-68-60-48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47-57-65-66-58-47/h1-24,49,52H,(H,53,54,61,62)(H,55,56,63,64)(H,57,58,65,66)(H,59,60,67,68) |
InChI Key |
BFAPQLKWPMCMDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C8=NNN=N8)C9=CC=C(C=C9)C1=NNN=N1)C=C4)C1=CC=C(C=C1)C1=NNN=N1)N3)C1=NNN=N1 |
Origin of Product |
United States |
Preparation Methods
Copper-Zinc Alloy Nanopowder Catalysis
Cu-Zn alloy nanopowder (20–50 nm particle size) catalyzes the [3+2] cycloaddition between nitriles and NaN₃ under mild conditions.
Key Advantages:
This method avoids heavy metal catalysts, aligning with sustainable chemistry principles.
One-Pot Tandem Synthesis
A sequential protocol combines porphyrin formation and tetrazole cycloaddition in a single pot, minimizing intermediate isolation steps.
Steps:
-
Lindsey condensation of 4-cyanophenylbenzaldehyde and pyrrole.
-
Direct addition of NaN₃ and FeTSPP to the reaction mixture.
-
Heating at 100°C for 8 hours.
Yield: 70–75% (over two steps).
Purification and Characterization
Post-synthesis purification is performed via column chromatography (silica gel, DCM/methanol gradients) or recrystallization from DMF/water mixtures. Analytical data for the final product include:
¹H NMR (DMSO-d₆):
Mass Spectrometry:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.
Substitution: The tetrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Various substituted porphyrins depending on the nucleophile used.
Scientific Research Applications
Photodynamic Therapy
Mechanism of Action : The compound exhibits photodynamic properties, meaning it can generate reactive oxygen species when exposed to light. This property is particularly useful in antimicrobial applications and cancer treatment.
Antimicrobial Activity
Recent studies have demonstrated the efficacy of 5,10,15,20-tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin against antibiotic-resistant pathogens. For instance:
- Study Findings : A study showed that this porphyrin derivative exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa when activated by light. The minimum inhibitory concentration (MIC) values were significantly lower under irradiation compared to nonirradiated conditions (e.g., MIC for P. aeruginosa was 54.71 µg/mL under light vs. 402.90 µg/mL without light) .
Material Science Applications
This compound can also serve as a monomer for synthesizing metal-organic frameworks (MOFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for gas storage and separation applications.
Case Studies in MOF Synthesis
- Synthesis of PCN Materials : The compound has been utilized as a building block to create various MOF structures (e.g., PCN-526/527/528). These frameworks exhibit enhanced stability and functionality due to the incorporation of the porphyrin moiety .
Photovoltaic Applications
Porphyrins are known for their ability to absorb light and convert it into chemical energy. Research into the photovoltaic properties of similar compounds indicates potential applications in solar energy conversion.
Comparative Analysis with Other Porphyrins
| Compound Name | Application Area | Key Features |
|---|---|---|
| This compound | Antimicrobial | High efficacy against resistant strains under light |
| 5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin | Photodynamic Therapy | Induces apoptosis in cancer cells via ROS generation |
| 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin | Gas Storage | Enhanced stability in MOF structures |
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin involves its ability to coordinate with metal ions and generate reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells. The tetrazole groups enhance the compound’s solubility and reactivity, making it more effective in various applications .
Comparison with Similar Compounds
Substituent Groups and Coordination Chemistry
Key Differences :
Photophysical and Electrochemical Properties
Insights :
- H₂TTPP’s luminescence at 407 nm is tunable via MOF guest molecules (e.g., anthracene), a feature absent in non-tetrazole porphyrins like H₂TPP .
- THP exhibits superior antioxidant activity compared to H₂TTPP, attributed to its phenolic –OH groups .
Comparison :
- H₂TTPP’s synthesis lacks yield data in evidence but likely benefits from tetrazole’s coordination-driven purification.
MOFs and Sensing
Catalysis and Antioxidants
- Cobalt(II) porphyrins (e.g., Co-TMAPP): Catalyze dye degradation via peroxymonosulfate activation .
- THP : Effective 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenger .
Biological Activity
5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin (TTP) is a synthetic porphyrin derivative characterized by its unique tetrazole substituents. This compound has garnered attention for its potential biological activities, including antimicrobial properties and interactions with biomolecules such as DNA. This article reviews the current understanding of TTP's biological activity based on diverse research findings.
- Molecular Formula : C₄₈H₃₀N₂₀
- Molecular Weight : 886.89 g/mol
- CAS Number : 186697-34-7
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₃₀N₂₀ |
| Molecular Weight | 886.8858 |
| Common Name | TTP |
Antimicrobial Properties
Recent studies have demonstrated that TTP exhibits significant antimicrobial activity against various pathogenic microorganisms. The mechanism of action is primarily attributed to its ability to interact with microbial cell membranes and nucleic acids.
- Gram-positive Bacteria : TTP was tested against several strains, including Staphylococcus aureus and Bacillus subtilis, showing notable inhibition zones in disc diffusion assays.
- Gram-negative Bacteria : It also displayed activity against Escherichia coli and Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial efficacy.
- Fungi : The compound was effective against filamentous fungi, suggesting potential applications in antifungal treatments.
Interaction with DNA
TTP's interaction with DNA has been investigated using spectroscopic methods:
- UV-Vis Spectroscopy : Studies revealed hypochromic effects and bathochromic shifts indicative of intercalation between the porphyrin and DNA bases. This suggests that TTP can effectively insert itself between DNA strands, potentially disrupting replication processes.
- Fluorescence Studies : These confirmed the binding affinity of TTP to DNA, showing increased fluorescence intensity upon binding, which is a hallmark of successful intercalation.
A study focused on the interactions of TTP with DNA demonstrated that the compound forms stable complexes with nucleic acids. The results indicated that TTP's binding to DNA could inhibit bacterial growth by interfering with essential cellular processes such as transcription and replication.
Research Findings Overview
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against Gram-positive and Gram-negative bacteria; effective against fungi. |
| DNA Interaction | Strong intercalation observed through UV-Vis and fluorescence spectroscopy; potential for disrupting nucleic acid functions. |
Q & A
Q. What are the foundational synthetic routes for preparing the porphyrin core of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin?
The Adler-Longo method is a standard approach for synthesizing meso-substituted porphyrins. This involves refluxing pyrrole and substituted benzaldehydes (e.g., 4-(2H-tetrazol-5-yl)benzaldehyde) in propionic acid at ~140°C for 2–4 hours . Key parameters include stoichiometric ratios (e.g., 1:1 aldehyde-to-pyrrole), inert atmosphere (argon/nitrogen), and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the macrocycle . Typical yields range from 5–15%, though steric hindrance from bulky substituents (e.g., tetrazolyl groups) may reduce efficiency .
Q. How are metal complexes of this porphyrin synthesized, and what characterization methods validate coordination?
Metal insertion (e.g., Co, Sn) involves refluxing the free-base porphyrin with metal salts (e.g., CoCl₂·6H₂O, SnCl₂) in solvents like pyridine or DMSO for 6–24 hours . Success is confirmed via UV-Vis spectroscopy: metalation shifts the Soret band (e.g., ~420 nm for free-base to ~430 nm for Co complexes) and reduces Q-band multiplicity. IR spectroscopy identifies coordination-sensitive vibrations (e.g., N–H stretches at ~3448 cm⁻¹ disappear upon metalation) .
Q. What purification strategies are effective for isolating tetrazolyl-substituted porphyrins?
Column chromatography (silica gel, hexane/DCM or CHCl₃/MeOH gradients) is critical for separating substitution isomers and byproducts . Reverse-phase HPLC (>95% purity) resolves structurally similar derivatives, while recrystallization in DCM/hexane improves crystallinity . Note that tetrazolyl groups may increase polarity, requiring optimized solvent systems .
Q. How do UV-Vis and NMR spectra validate the structure of this porphyrin?
UV-Vis spectra should display a strong Soret band (~420 nm) and four Q-bands (500–650 nm), confirming π-π* transitions in the conjugated macrocycle. For NMR, the free-base porphyrin shows characteristic β-pyrrolic protons at ~8.8–9.0 ppm and meso-phenyl protons at ~7.5–8.5 ppm. Asymmetric substitution or aggregation (common with polar tetrazolyl groups) may split or broaden signals .
Q. What safety protocols are essential when handling tetrazolyl-substituted porphyrins?
Use personal protective equipment (gloves, goggles) to avoid inhalation/contact with dust. Tetrazolyl groups may release toxic fumes (e.g., NOx) under acidic conditions. Store under inert gas (argon) to prevent oxidation, and dispose of waste via certified hazardous chemical services .
Advanced Research Questions
Q. How can synthetic yields be improved for porphyrins with bulky tetrazolyl substituents?
Steric hindrance from tetrazolyl groups often reduces yields. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
- High-dilution conditions : Minimizes oligomerization by slowing intermolecular reactions.
- Post-functionalization : Synthesize a simpler porphyrin (e.g., 5,10,15,20-tetrakis(4-aminophenyl)porphyrin) and introduce tetrazolyl groups via diazotization or Huisgen cycloaddition .
Q. What analytical techniques resolve contradictions in substituent positioning or purity?
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 847 for acetyloxy derivatives) and distinguishes substitution patterns .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., ruffled vs. planar porphyrin conformations) and solvent inclusion .
- Cyclic voltammetry : Identifies redox-active substituents; tetrazolyl groups may shift oxidation potentials by 50–100 mV compared to hydroxyl or amino analogs .
Q. How do tetrazolyl groups influence photodynamic or catalytic properties compared to other substituents?
Tetrazolyl groups enhance electron-withdrawing effects, stabilizing charge-transfer states for applications in photodynamic therapy (PDT) or photocatalysis. For example:
- Singlet oxygen generation : Compare quantum yields (ΦΔ) using 1,3-diphenylisobenzofuran (DPBF) as a trap; tetrazolyl derivatives may outperform hydroxyl analogs due to improved intersystem crossing .
- Catalytic oxidation : Metal complexes (e.g., Co) with tetrazolyl groups show higher turnover numbers in alkene epoxidation due to axial ligand flexibility .
Q. What methodologies quantify antioxidant activity in tetrazolyl-porphyrins?
Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay:
Q. How can tetrazolyl-porphyrins be integrated into supramolecular or sensor architectures?
- Metal-organic frameworks (MOFs) : Coordinate tetrazolyl groups with Zn²⁺ or Cu²⁺ nodes to create porous materials for gas storage (e.g., CO₂) .
- Electrochemical sensors : Immobilize porphyrins on graphene oxide via π-π stacking; tetrazolyl groups improve sensitivity to nitroaromatics (e.g., TNT) via dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
